2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
2,4-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both thiazole and isoxazole rings in its structure suggests that it may exhibit diverse biological activities.
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and substituents of the compound.
Mode of Action
For instance, some thiazoles can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, some thiazoles can inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties can influence the bioavailability of the compound
Result of Action
Thiazoles are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects of this specific compound would depend on its structure, substituents, and the biological targets it interacts with.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the isoxazole moiety, and finally the formation of the carboxamide group. Key reagents and conditions often include:
Thiazole Ring Formation: This can be achieved by reacting α-haloketones with thiourea under reflux conditions.
Isoxazole Ring Formation: Isoxazoles can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Carboxamide Formation: The final step involves the reaction of the intermediate with an appropriate amine under mild conditions to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole and isoxazole derivatives.
Scientific Research Applications
2,4-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.
Isoxazole Derivatives: Compounds such as isoxazole-based anti-inflammatory drugs.
Comparison:
Uniqueness: The combination of thiazole and isoxazole rings in 2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide provides a unique scaffold that may offer enhanced biological activity and specificity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2,4-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-15(22-11(2)18-10)16(20)17-9-13-8-14(21-19-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGACWEFVZKLDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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